2-(2-chlorophenyl)-N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a diisopropylamino group, and a but-2-yn-1-yl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzene, undergoes a series of reactions to introduce the necessary functional groups. This may involve halogenation, nitration, and reduction steps.
Introduction of the But-2-yn-1-yl Group: The chlorophenyl intermediate is then reacted with an appropriate alkyne to introduce the but-2-yn-1-yl group. This step often requires the use of a palladium catalyst and a base under an inert atmosphere.
Formation of the Diisopropylamino Group: The final step involves the introduction of the diisopropylamino group through a nucleophilic substitution reaction. This is typically achieved by reacting the intermediate with diisopropylamine in the presence of a suitable solvent and base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of catalysts, solvents, and reaction conditions to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-chlorophenyl)-N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy and safety as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials. It is used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(4-(diethylamino)but-2-yn-1-yl)acetamide
- 2-(2-chlorophenyl)-N-(4-(dimethylamino)but-2-yn-1-yl)acetamide
- 2-(2-chlorophenyl)-N-(4-(dipropylamino)but-2-yn-1-yl)acetamide
Uniqueness
2-(2-chlorophenyl)-N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide is unique due to the presence of the diisopropylamino group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[4-[di(propan-2-yl)amino]but-2-ynyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c1-14(2)21(15(3)4)12-8-7-11-20-18(22)13-16-9-5-6-10-17(16)19/h5-6,9-10,14-15H,11-13H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWMAUWVKIBEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)CC1=CC=CC=C1Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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